molecular formula C28H33N5O3S B2439484 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide CAS No. 1173748-33-8

2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide

Cat. No.: B2439484
CAS No.: 1173748-33-8
M. Wt: 519.66
InChI Key: KWUZTFVEGJHWRA-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone or imidazoquinazoline, which are classes of nitrogen-containing heterocyclic compounds . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities.

Scientific Research Applications

Optoelectronic Materials Development

Quinazoline derivatives, including structures similar to the complex molecule , have been extensively studied for their potential in optoelectronic applications. Research highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems as valuable for creating novel optoelectronic materials. These materials are explored for their electroluminescent properties and potential use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, in particular, draw interest for nonlinear optical materials and colorimetric pH sensors. Moreover, iridium complexes based on quinazoline derivatives show high efficiency as phosphorescent materials for OLEDs, signifying the broad applicability of quinazoline-based compounds in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry Innovations

The quinazoline core is a critical scaffold in medicinal chemistry due to its wide range of biological activities. Quinazoline-4(3H)-ones and their derivatives represent a significant class of compounds with potential as medicinal agents. The stability and structural flexibility of the quinazolinone nucleus have inspired the creation of novel bioactive molecules, showcasing the importance of quinazoline derivatives in developing new therapeutic agents. This versatility underscores the compound's relevance in antibiotic resistance and the continuous exploration of quinazoline derivatives for potential medical applications (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Biological Activities and Potential Therapeutics

Quinazolines exhibit a broad spectrum of biological activities, making them targets for developing new pharmacological agents. A diverse range of biological activities associated with quinazoline derivatives, such as antihypertensive, diuretic, and thermoregulating effects, highlights their potential as leads in drug discovery. This diversity not only demonstrates the therapeutic potential of quinazoline compounds but also their applicability in addressing various health conditions through pharmacological interventions (Hsu, Hu, & Liu, 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many quinazolinone derivatives are biologically active and can interact with various enzymes and proteins .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3S/c1-4-7-16-29-24(34)17-22-27(36)33-25(31-22)20-10-8-9-11-21(20)32-28(33)37-23(6-3)26(35)30-19-14-12-18(5-2)13-15-19/h8-15,22-23H,4-7,16-17H2,1-3H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUZTFVEGJHWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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